molecular formula C29H22S B14584058 Naphthalene, 1-[(triphenylmethyl)thio]- CAS No. 61623-80-1

Naphthalene, 1-[(triphenylmethyl)thio]-

Cat. No.: B14584058
CAS No.: 61623-80-1
M. Wt: 402.6 g/mol
InChI Key: QDMONNSKYZFTEW-UHFFFAOYSA-N
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Description

Naphthalene, 1-[(triphenylmethyl)thio]- is a sulfur-containing naphthalene derivative with a bulky triphenylmethyl (trityl) group attached via a thioether linkage at the 1-position of the naphthalene ring. This compound belongs to a class of tritylthio derivatives known for their unique structural and electronic properties, which make them valuable in medicinal chemistry and materials science. The triphenylmethyl group imparts steric bulk and hydrophobicity, influencing solubility, stability, and binding interactions in biological systems. For instance, tritylthio derivatives have been investigated as allosteric inhibitors of kinesin spindle protein (KSP), demonstrating enhanced anti-proliferative activity in cancer cell lines compared to simpler thioether analogs .

Properties

CAS No.

61623-80-1

Molecular Formula

C29H22S

Molecular Weight

402.6 g/mol

IUPAC Name

1-tritylsulfanylnaphthalene

InChI

InChI=1S/C29H22S/c1-4-15-24(16-5-1)29(25-17-6-2-7-18-25,26-19-8-3-9-20-26)30-28-22-12-14-23-13-10-11-21-27(23)28/h1-22H

InChI Key

QDMONNSKYZFTEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-[(triphenylmethyl)thio]- typically involves the reaction of naphthalene with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for Naphthalene, 1-[(triphenylmethyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.

Chemical Reactions Analysis

Types of Reactions: Naphthalene, 1-[(triphenylmethyl)thio]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Naphthalene, 1-[(triphenylmethyl)thio]- is used as a building block in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, Naphthalene, 1-[(triphenylmethyl)thio]- can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of complex organic compounds .

Mechanism of Action

The mechanism of action of Naphthalene, 1-[(triphenylmethyl)thio]- involves its ability to undergo various chemical transformations. The triphenylmethylthio group can act as a protecting group for thiols, amines, and alcohols in organic synthesis. Additionally, the compound can participate in hydride abstraction reactions, which are important in the study of reaction mechanisms and in organic synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern on the naphthalene ring significantly impacts molecular weight, solubility, and reactivity. Below is a comparative analysis with structurally related thioether naphthalene derivatives:

Compound Name Molecular Formula Molecular Weight Substituent CAS Registry Number Key Properties
Naphthalene, 1-[(triphenylmethyl)thio]- C₂₉H₂₂S 394.56 g/mol Triphenylmethylthio Not explicitly provided in evidence High steric bulk, low solubility in polar solvents, enhanced KSP inhibition
Naphthalene, 1-(methylthio) C₁₁H₁₀S 174.26 g/mol Methylthio 10075-72-6 Moderate hydrophobicity, simpler structure, lower biological potency
Naphthalene, 1-(phenylthio) C₁₆H₁₂S 236.33 g/mol Phenylthio 7570-98-1 Intermediate steric bulk, improved aromatic interactions compared to methylthio

Key Observations :

  • Steric Effects : The triphenylmethyl group in Naphthalene, 1-[(triphenylmethyl)thio]- creates significant steric hindrance, reducing rotational freedom and enhancing binding specificity to protein targets like KSP .
  • Solubility : Smaller substituents (e.g., methylthio) improve aqueous solubility, whereas the triphenylmethyl group increases hydrophobicity, limiting solubility in polar media.
  • Electronic Effects: The electron-rich triphenylmethyl group may stabilize radical intermediates or participate in π-π stacking interactions, which are less pronounced in methylthio or phenylthio analogs .
Environmental and Metabolic Stability
  • Degradation : The triphenylmethyl group’s stability may reduce environmental degradation rates compared to methylthio or phenylthio analogs, which are more susceptible to oxidative cleavage .

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